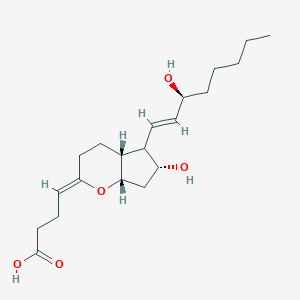
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride, commonly known as N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain receptors involved in the regulation of cardiovascular and neurological functions.
Biochemical and physiological effects:
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has various biochemical and physiological effects. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has several advantages for lab experiments. This compound is stable and has a long shelf life, making it suitable for long-term experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for scientific research. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the use of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride in scientific research. This compound has the potential to be used in the development of new drugs and drug delivery systems. Additionally, this compound may be useful in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the reaction between p-(propylamino) benzoic acid and 3-chloro-1,2-propanediol in the presence of a base. The reaction results in the formation of the hydrochloride salt of the compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Scientific Research Applications
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has been widely used in scientific research for its various biochemical and physiological effects. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
properties
CAS RN |
100482-40-4 |
|---|---|
Product Name |
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride |
Molecular Formula |
C16H27ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[2-hydroxy-3-[4-(propylamino)benzoyl]oxypropyl]-propylazanium;chloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-3-9-17-11-15(19)12-21-16(20)13-5-7-14(8-6-13)18-10-4-2;/h5-8,15,17-19H,3-4,9-12H2,1-2H3;1H |
InChI Key |
UCDTWBJKPRGBCE-UHFFFAOYSA-N |
SMILES |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Canonical SMILES |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
synonyms |
2-Hydroxy-3-(propylamino)propyl p-(propylamino)benzoate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



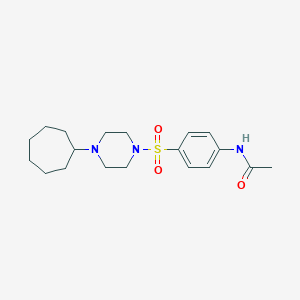

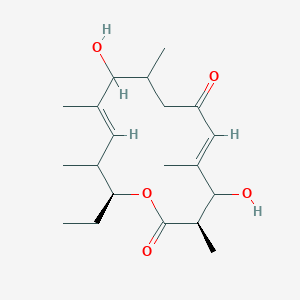

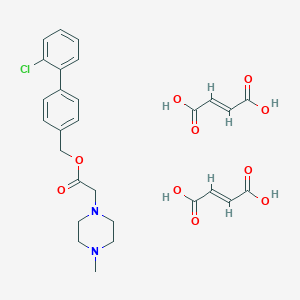
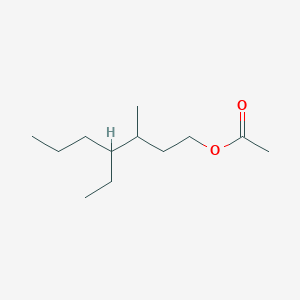
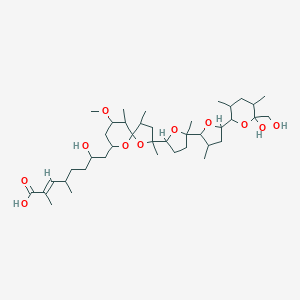
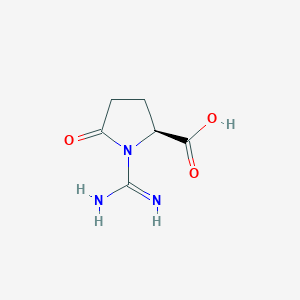

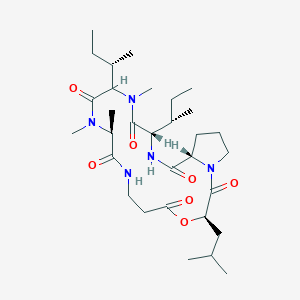
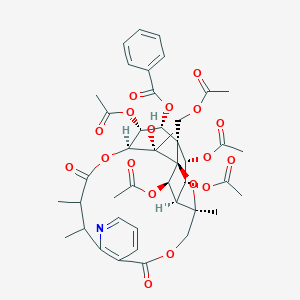
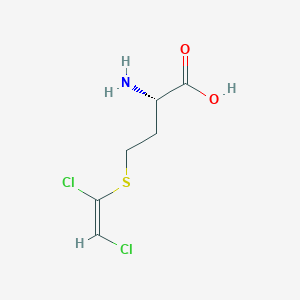
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
